BenchChemオンラインストアへようこそ!

5-(4-bromo-3-fluorophenyl)oxazole

Medicinal Chemistry ADME Optimization Lead Scaffold Selection

5-(4-Bromo-3-fluorophenyl)oxazole (CAS 2111410-80-9) features a unique ortho-bromo-fluoro substitution pattern—not replicated by 5-(4-bromophenyl)oxazole or 5-(4-fluorophenyl)oxazole. This dual-halogen architecture enhances cross-coupling selectivity and kinase inhibitor hinge-binding interactions, validated in BTK inhibitor programs. The bromine site enables efficient Suzuki-Miyaura library synthesis; fluorine inertness preserves electronic integrity. With LogP 2.4–2.8 and reported low μM MICs against drug-resistant Gram-positive bacteria, this scaffold serves medicinal chemistry teams pursuing selective kinase inhibitors, PPI disruptors, and antibacterial leads. Delivers defined reactivity unavailable from mono-halogen or regioisomeric analogs.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 2111410-80-9
Cat. No. B6294130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromo-3-fluorophenyl)oxazole
CAS2111410-80-9
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CO2)F)Br
InChIInChI=1S/C9H5BrFNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H
InChIKeyKGQPNFUVDBWTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-3-fluorophenyl)oxazole (CAS 2111410-80-9): Key Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-(4-Bromo-3-fluorophenyl)oxazole is a halogenated heterocyclic compound consisting of an oxazole core substituted at the 5-position with a 4-bromo-3-fluorophenyl group. Its molecular formula is C₉H₅BrFNO with a molecular weight of 242.04 g/mol [1]. The compound exhibits a computed LogP of approximately 2.4–2.8, indicating moderate lipophilicity, and is typically supplied with a purity of ≥95–98% for research applications . The presence of both bromine and fluorine substituents on the phenyl ring confers distinct reactivity, making it a valuable intermediate in palladium-catalyzed cross-coupling reactions and a scaffold for kinase inhibitor development [2].

Why 5-(4-Bromo-3-fluorophenyl)oxazole (CAS 2111410-80-9) Cannot Be Replaced by Generic Oxazole Analogs


While numerous 5-aryl oxazole derivatives exist, the specific 4-bromo-3-fluoro substitution pattern on the phenyl ring of 5-(4-bromo-3-fluorophenyl)oxazole is not interchangeable with common analogs such as 5-(4-bromophenyl)oxazole or 5-(4-fluorophenyl)oxazole. The ortho-relationship of the bromine and fluorine atoms influences both electronic distribution and steric accessibility, directly affecting cross-coupling reactivity and target binding . Simple substitution with a mono-halogenated or regioisomeric analog (e.g., 3-bromo-4-fluoro) can alter reaction outcomes in Suzuki-Miyaura couplings and lead to divergent structure-activity relationships in kinase inhibitor programs . Furthermore, the precise halogen pattern has been linked to improved membrane penetration in antibacterial applications, a property not conferred by the 4-bromo or 4-fluoro analogs alone [1].

Quantitative Differentiation: Evidence-Based Selection Criteria for 5-(4-Bromo-3-fluorophenyl)oxazole (CAS 2111410-80-9)


Enhanced Lipophilicity (LogP) vs. Mono-Halogenated and Regioisomeric Analogs

The computed LogP for 5-(4-bromo-3-fluorophenyl)oxazole is 2.4 , which is significantly higher than the mono-fluorinated analog 5-(4-fluorophenyl)oxazole (LogP ~1.7, estimated) and moderately higher than the regioisomer 5-(3-bromo-4-fluorophenyl)oxazole (LogP 2.1) . This increased lipophilicity, resulting from the synergistic effect of the ortho-bromo and meta-fluoro substituents, is advantageous for passive membrane permeability and central nervous system (CNS) target engagement when compared to less lipophilic alternatives.

Medicinal Chemistry ADME Optimization Lead Scaffold Selection

Antiproliferative Activity Against Cancer Cell Lines (IC₅₀) Compared to Mono-Bromo Analog

5-(4-Bromo-3-fluorophenyl)oxazole exhibits antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines with IC₅₀ values of 10 µM, 12 µM, and 15 µM, respectively [1]. In contrast, the mono-bromo analog 5-(4-bromophenyl)oxazole shows no reported activity below 50 µM in similar assays (data from analog profiling) . The presence of the fluorine substituent in addition to bromine is critical for achieving sub-50 µM potency, underscoring the non-interchangeable nature of these building blocks.

Anticancer Drug Discovery Cytotoxicity Screening SAR

Preferential Reactivity in Palladium-Catalyzed Cross-Coupling Due to Ortho-Bromo-Fluoro Substitution

The ortho-bromo and meta-fluoro substitution pattern on 5-(4-bromo-3-fluorophenyl)oxazole facilitates selective Suzuki-Miyaura coupling at the bromine site while the fluorine atom remains inert under standard conditions [1]. This contrasts with regioisomers such as 5-(3-bromo-4-fluorophenyl)oxazole, where the para-fluorine and meta-bromine arrangement can lead to competitive dehalogenation side reactions . In benchmark reactions, the target compound achieved 78% overall yield in a transition-metal-free synthesis, highlighting its robust synthetic accessibility compared to other halogenated oxazoles that require expensive catalysts or suffer from lower yields [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Documented Application in BTK Kinase Inhibitors with Improved Selectivity Profile

5-(4-Bromo-3-fluorophenyl)oxazole has been successfully incorporated into novel ATP-competitive inhibitors targeting Bruton's tyrosine kinase (BTK), demonstrating an improved selectivity profile compared to earlier oxazole-based leads [1]. While specific IC₅₀ values against BTK and off-target kinases are proprietary, the compound's inclusion in published patent applications (e.g., WO-2018122550-A1) for oxazole derivatives in cancer treatment indicates its utility in achieving kinase selectivity . This contrasts with the unsubstituted phenyl oxazole scaffold, which frequently exhibits broader kinome reactivity and higher off-target rates in counterscreens.

Kinase Inhibitors Immuno-Oncology BTK

Optimal Research and Procurement Applications for 5-(4-Bromo-3-fluorophenyl)oxazole (CAS 2111410-80-9)


Scaffold Optimization in Kinase Inhibitor Discovery Programs

Based on its documented use in BTK inhibitor development and improved selectivity profile [1], 5-(4-bromo-3-fluorophenyl)oxazole is ideally suited as a privileged scaffold for medicinal chemistry teams pursuing selective kinase inhibitors, particularly for immuno-oncology and autoimmune disease targets. The ortho-bromo-fluoro substitution pattern enables fine-tuning of hinge-binding interactions not achievable with simpler aryl oxazoles .

Building Block for Diversity-Oriented Synthesis via Suzuki-Miyaura Coupling

The compound's high reactivity at the bromine site, coupled with fluorine's inertness under standard coupling conditions [1], makes it an efficient building block for generating libraries of biaryl and heterobiaryl derivatives. The reported 78% yield in a scalable synthesis route [2] further supports its use in parallel synthesis and high-throughput experimentation workflows.

Hit-to-Lead Optimization in Antibacterial Drug Discovery

With reported low micromolar MIC values against drug-resistant Gram-positive bacteria [1], and a LogP (2.4) favorable for membrane penetration , this compound serves as a validated hit for antibacterial SAR campaigns. The specific halogen pattern contributes to membrane penetration properties not observed with the 4-bromo or 4-fluoro analogs alone [2].

Chemical Probe Development Targeting Protein-Protein Interactions (PPI)

The planar conformation of the oxazole core, confirmed by X-ray crystallography, facilitates π-stacking interactions with aromatic residues in protein binding sites [1]. This property has been exploited in the design of MDM2-p53 interaction disruptors , positioning the compound as a valuable starting point for developing chemical probes in the PPI inhibitor field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-bromo-3-fluorophenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.